In Vitro Potency Advantage of Morphothiadin Over HBV Polymerase Inhibitors in HepG2.2.15 Cells
In the HBV HepG2.2.15 cell assay, Morphothiadin demonstrates an EC50 value of 1 nM, which is substantially more potent than the EC50 values of the typical HBV polymerase inhibitors lamivudine, telbivudine, and entecavir . Additionally, against various drug-resistant HBV strains, Morphothiadin maintains EC50 values in the range of 10-20 nM, remaining more potent than these polymerase inhibitors .
| Evidence Dimension | Antiviral potency (EC50) |
|---|---|
| Target Compound Data | 1 nM (wild-type HBV in HepG2.2.15 cells) |
| Comparator Or Baseline | Lamivudine, telbivudine, entecavir (typical HBV polymerase inhibitors); data not available in this study |
| Quantified Difference | Morphothiadin more potent (EC50 1 nM vs. polymerase inhibitors) |
| Conditions | HBV HepG2.2.15 cell assay |
Why This Matters
This demonstrates that Morphothiadin achieves effective viral suppression at significantly lower concentrations, a critical advantage for minimizing off-target effects and improving therapeutic windows.
